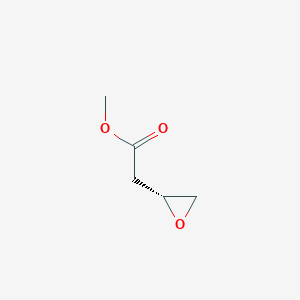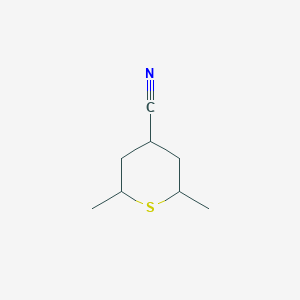
N-(2-(2-Cyanovinyl)phenyl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-Cyanovinyl)phenyl)formamide is an organic compound that belongs to the class of formamides It is characterized by the presence of a formamide group attached to a phenyl ring, which is further substituted with a cyanovinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Cyanovinyl)phenyl)formamide can be achieved through several methods. One common approach involves the N-formylation of aromatic amines using formic acid or its derivatives. For instance, the reaction of 2-(2-cyanovinyl)aniline with formic acid under mild conditions can yield this compound . Another method involves the use of sulfonated rice husk ash as a catalyst to promote the N-formylation of aromatic amines .
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow processes. These processes allow for the efficient and scalable synthesis of formamides by reacting amines with carbon dioxide in the presence of a silane reductant . This method offers advantages such as mild reaction conditions and high yields.
化学反应分析
Types of Reactions
N-(2-(2-Cyanovinyl)phenyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitriles, while reduction can produce amines.
科学研究应用
N-(2-(2-Cyanovinyl)phenyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and protein-ligand interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of N-(2-(2-Cyanovinyl)phenyl)formamide involves its interaction with specific molecular targets. The formamide group can act as a hydrogen bond donor or acceptor, facilitating interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
Formamide: A simpler analog with a single formamide group.
N-Phenylformamide: Similar structure but lacks the cyanovinyl substitution.
N,N-Diphenylformamide: Contains two phenyl groups attached to the formamide nitrogen.
Uniqueness
N-(2-(2-Cyanovinyl)phenyl)formamide is unique due to the presence of the cyanovinyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and its ability to interact with specific molecular targets, making it valuable for various applications .
属性
分子式 |
C10H8N2O |
|---|---|
分子量 |
172.18 g/mol |
IUPAC 名称 |
N-[2-[(E)-2-cyanoethenyl]phenyl]formamide |
InChI |
InChI=1S/C10H8N2O/c11-7-3-5-9-4-1-2-6-10(9)12-8-13/h1-6,8H,(H,12,13)/b5-3+ |
InChI 键 |
GGTDGERKUMTDLV-HWKANZROSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=C/C#N)NC=O |
规范 SMILES |
C1=CC=C(C(=C1)C=CC#N)NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2R,3R)-2-[[(2S,3R)-3-[(9S)-9-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methoxy-5,10-dimethyl-4-(methylamino)-8-oxoundecanoyl]pyrrolidin-2-yl]-propanoylamino]-3-methoxy-2-methyl-3-phenylpropanoate](/img/structure/B13036098.png)

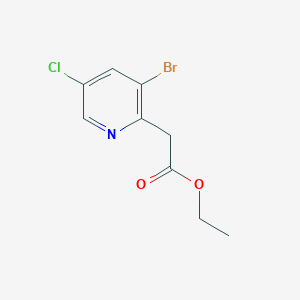
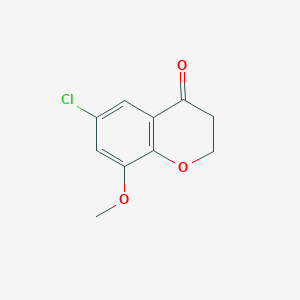
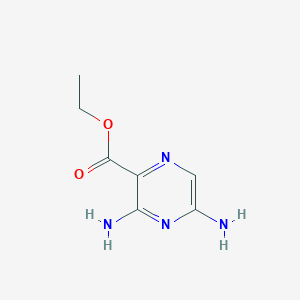
![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B13036124.png)

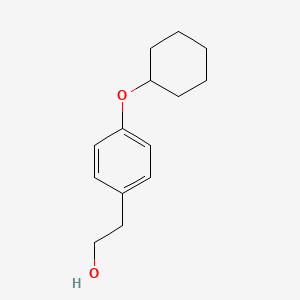
![(1R)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine](/img/structure/B13036142.png)
![tert-butylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate](/img/structure/B13036155.png)
![(6E)-6-(1-hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13036158.png)
![7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13036163.png)
